(6-Phenylpyridin-3-yl)methanamine

説明

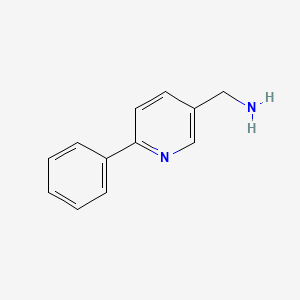

Structure

3D Structure

特性

IUPAC Name |

(6-phenylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWLMYSYKQXBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612727 | |

| Record name | 1-(6-Phenylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294648-38-7 | |

| Record name | 1-(6-Phenylpyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenylpyridin 3 Yl Methanamine

Direct Amination Approaches

Direct amination strategies typically involve the conversion of a pre-existing functional group at the 3-position of the 6-phenylpyridine core into an amine. A common and straightforward precursor for this approach is (6-phenylpyridin-3-yl)methanol. The hydroxyl group is not a good leaving group and must first be activated. This can be achieved by converting the alcohol into a more reactive species such as a tosylate or a halide (e.g., a chloromethyl or bromomethyl derivative) using standard reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Once the leaving group is in place, the aminomethyl group can be introduced via nucleophilic substitution. This is often accomplished using a protected form of ammonia (B1221849), such as potassium phthalimide (B116566) in the Gabriel synthesis. The resulting phthalimide derivative is then cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate, to release the primary amine. Alternatively, direct reaction with ammonia can be used, although this can sometimes lead to over-alkylation, producing secondary and tertiary amines as byproducts.

Coupling Reactions for Pyridine (B92270) Ring Construction

A powerful approach to synthesizing the core structure of (6-phenylpyridin-3-yl)methanamine involves the formation of the pyridine ring or the attachment of the phenyl group through metal-catalyzed cross-coupling reactions. These methods build the fundamental carbon skeleton of the molecule from simpler precursors.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. nih.gov For the synthesis of the 6-phenylpyridine scaffold, a Heck reaction represents a viable strategy. For instance, a protected allylic amine could be coupled with 3-bromopyridine (B30812) in a Heck reaction to install the pyridine moiety. nih.gov Subsequent modifications would then be required to introduce the phenyl group at the 6-position.

Another palladium-catalyzed method involves the cyanation of an appropriate aryl precursor to form a nitrile, which can then be reduced to the target amine. For example, a 6-phenyl-3-halopyridine could be subjected to a palladium-catalyzed cyanation reaction using a cyanide source like potassium ferrocyanide, which is noted for being a non-toxic alternative. organic-chemistry.org The resulting 6-phenylnicotinonitrile (B3023628) serves as a direct precursor to this compound via reduction.

Suzuki Coupling Reactions in Pyridine Synthesis

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for the formation of C-C bonds between aryl or vinyl groups. libretexts.org This reaction is particularly effective for constructing biaryl systems like the 6-phenylpyridine core. acs.orgnih.gov The typical approach involves the reaction of an organoboron compound, such as phenylboronic acid, with a halide or triflate derivative of pyridine. libretexts.org

To synthesize a precursor for this compound, a 6-halopyridine bearing a protected amine or a nitrile at the 3-position can be coupled with phenylboronic acid. The reaction is catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step. youtube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. youtube.comrsc.org

| Pyridine Substrate | Boron Reagent | Palladium Catalyst (mol%) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2M aq.) | DME/Ethanol | 14-28% | nih.gov |

| 6-Iodo-uridine phosphonate | (Hetero)aryl-boronic acids | Pd(OAc)₂ (10%) | K₂CO₃ | H₂O/ACN | Good-Excellent | rsc.org |

| 6-Chloropurine nucleosides | Phenylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Variable | acs.org |

Reductive Amination Protocols

Reductive amination is a highly efficient and common method for synthesizing amines from carbonyl compounds. wikipedia.org This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with an amine source to form an intermediate imine or enamine, which is then reduced to the final amine. wikipedia.orgnih.gov

For the synthesis of this compound, the key starting material is 6-phenylnicotinaldehyde. This aldehyde can be reacted with ammonia to form an imine, which is subsequently reduced in situ. A variety of reducing agents can be employed, with the choice often depending on the pH stability of the reactants and intermediates. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can operate under the weakly acidic conditions that favor imine formation. youtube.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) is another effective method. nih.govorganic-chemistry.org

| Reducing Agent | Typical Carbonyl Substrate | Amine Source | Key Features | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Primary/Secondary Amines, Ammonia | Strong, requires basic/neutral pH. Can reduce starting carbonyl. | wikipedia.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Primary/Secondary Amines, Ammonia | Milder, stable in weakly acidic pH (3-4). Selective for iminium ion over carbonyl. | youtube.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Primary/Secondary Amines | Very mild, non-toxic byproducts. Effective for a wide range of substrates. | youtube.com |

| H₂ with Pd/C, Pt, or Ni Catalyst | Aldehydes, Ketones | Ammonia, Nitro Compounds | "Green" method, high atom economy. Can reduce other functional groups. | nih.gov |

Advanced Synthetic Routes for Pyridine-Substituted Amines

Modern synthetic chemistry continues to develop novel methods for the functionalization of heterocyclic compounds, offering new disconnections and improved efficiencies.

Traceless C3-Selective Umpolung of Pyridinium (B92312) Salts

The direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature, which makes it susceptible to nucleophilic attack primarily at the C2, C4, and C6 positions. The C3 position is typically unreactive towards nucleophiles. However, an advanced strategy known as "umpolung" (reversal of polarity) can be used to achieve C3-selectivity. rsc.orgnih.gov

This method involves the activation of the pyridine nitrogen, for instance, by forming a 1-amidopyridinium salt. rsc.orgrsc.org This activation alters the electronic properties of the ring. The pyridinium salt can then undergo a reaction, for example a Mannich-type C-C bond formation, to introduce a functional group at the C3 position. The activating group on the nitrogen is "traceless," meaning it is removed in a subsequent step to regenerate the pyridine ring, leaving only the desired C3 substituent. This approach allows for a one-pot reaction to generate 3-(aminomethyl)pyridine (B1677787) derivatives from the corresponding pyridinium salts, representing a highly innovative route to this class of compounds. rsc.org

Multicomponent Reactions for Polysubstituted Pyridines

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is a powerful tool in modern synthetic chemistry for creating complex molecules like polysubstituted pyridines from simple, readily available precursors. acs.org The pyridine framework is a prevalent heterocyclic structure found in a vast number of pharmaceutical and agrochemical products. nih.gov

Various MCR strategies have been developed for the de novo synthesis of the pyridine ring. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses are foundational but can be limited by the required reaction conditions and substrate scope. nih.gov Modern advancements have focused on expanding the versatility and sustainability of pyridine synthesis.

One prominent approach involves [4+2] cycloaddition reactions, where a nitrogen atom can be incorporated into either the diene or the dienophile component, allowing for diverse substitution patterns. nih.gov A recently developed three-component synthesis utilizes a redox-neutral catalytic intermolecular aza-Wittig reaction to generate 2-azadienes, which then undergo Diels-Alder reactions. This two-pot process can accommodate a range of aryl aldehydes, α,β-unsaturated acids, and enamines to produce various tri- and tetrasubstituted pyridines. nih.gov

The use of nanocatalysts has also emerged as a significant advancement in facilitating MCRs for pyridine synthesis under milder and more environmentally friendly conditions. rsc.orgrsc.org These methods often offer high yields, broad substrate applicability, and the potential for catalyst recycling. rsc.org For instance, a one-pot reaction involving various aldehydes, cyclohexanone, malononitrile, and ammonium (B1175870) acetate (B1210297) in the presence of a Fe₃O₄@g-C₃N₄–SO₃H nanocatalyst can produce polysubstituted pyridines under sonication. rsc.org Similarly, ZnO nanoparticles have been effectively used as a catalyst for the solvent-free reaction of acetophenones, benzaldehydes, and ammonium acetate to yield 2,4,6-triaryl pyridines. rsc.org

A summary of representative MCRs for pyridine synthesis is presented below.

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

| Catalyst/Promoter | Reactants | Key Features |

|---|---|---|

| ZnO Nanoparticles | Acetophenones, Benzaldehydes, Ammonium Acetate | Solvent-free conditions, high yields of 2,4,6-triaryl pyridines. rsc.org |

| Fe₃O₄@g-C₃N₄–SO₃H | Aldehydes, Cyclohexanone, Malononitrile, Ammonium Acetate | Use of sonication, mild conditions, recyclable catalyst. rsc.org |

| Phosphine (B1218219) (catalytic) | Aryl Aldehydes, α,β-Unsaturated Acids, Enamines | Two-pot process via aza-Wittig/Diels-Alder sequence. nih.gov |

These MCR methodologies provide robust pathways to construct the core 6-phenylpyridine scaffold of this compound, which can then be further functionalized to introduce the methanamine group at the 3-position.

Synthesis of Deuterium-Labeled Analogues

The synthesis of deuterium-labeled compounds is of significant interest, particularly in pharmaceutical development and metabolic studies. nih.gov The introduction of deuterium (B1214612) can alter a compound's metabolic profile by leveraging the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially improving a drug's pharmacokinetic properties. youtube.com Deuterated compounds also serve as essential internal standards for quantitative bioanalytical studies using mass spectrometry. nih.gov

Several methods exist for the introduction of deuterium into pyridine-containing molecules.

Hydrogen-Isotope Exchange (HIE): Direct hydrogen-isotope exchange is a common strategy. Substituted pyridines can be selectively labeled by heating them in neutral deuterium oxide (D₂O) at elevated temperatures (200-300°C). cdnsciencepub.com This method allows for the exchange of specific protons on the pyridine ring. For phenyl-substituted pyridines, H-D exchange on the phenyl ring typically occurs via an electrophilic substitution mechanism, with expected ortho and para selectivity. cdnsciencepub.com Metal catalysts, particularly those based on iridium, are widely used to facilitate HIE under milder conditions. youtube.com The Crabtree catalyst and related iridium complexes ligated with N-heterocyclic carbenes (NHCs) and phosphines are highly effective for this transformation. youtube.com

Electrochemical Methods: A more recent and environmentally friendly approach involves electrochemical C-H deuteration. A metal- and acid/base-free electrochemical method has been developed for the selective C4-deuteration of pyridine derivatives using D₂O as the deuterium source at room temperature. researchgate.net This technique offers high chemo- and regioselectivity.

Synthesis from Labeled Precursors: Another strategy involves building the molecule from already deuterated starting materials. For example, a nitrogen-to-carbon exchange strategy has been explored for the deuterium labeling of mono-substituted benzenes starting from pyridine-²H₅. nih.gov This highlights the possibility of constructing the desired labeled compound through a synthetic sequence using isotopically enriched building blocks.

A summary of deuteration methods applicable to pyridine derivatives is provided below.

Table 2: Methods for Synthesis of Deuterium-Labeled Pyridines

| Method | Deuterium Source | Conditions | Key Features |

|---|---|---|---|

| Thermal H/D Exchange | D₂O | Neutral, elevated temperatures (200-300°C) | Simple, but requires harsh conditions. cdnsciencepub.com |

| Iridium-Catalyzed HIE | D₂ Gas or D₂O | Mild, ambient to moderate temperatures | High efficiency and selectivity, widely applicable. youtube.com |

| Electrochemical C-H Deuteration | D₂O | Metal- and acid/base-free, room temperature | Environmentally friendly, high regioselectivity for the C4 position. researchgate.net |

For the synthesis of a deuterium-labeled analogue of this compound, one could envision a late-stage HIE reaction on the final compound to exchange protons on the pyridine or phenyl ring. Alternatively, a deuterated phenyl or pyridine precursor could be used in a multicomponent reaction to construct the labeled core structure.

Spectroscopic and Structural Elucidation of 6 Phenylpyridin 3 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of (6-phenylpyridin-3-yl)methanamine in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the phenyl and pyridine (B92270) rings, as well as the aliphatic protons of the methanamine group.

The protons on the phenyl ring are expected to appear as multiplets in the range of δ 7.3-8.1 ppm. The protons of the pyridine ring will also resonate in the aromatic region, typically between δ 7.7 and 8.7 ppm, with their exact shifts influenced by the positions of the substituents. The benzylic protons of the methanamine group (CH₂) are anticipated to appear as a singlet around δ 3.9 ppm, and the amine protons (NH₂) would likely be observed as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | ~8.0-8.1 | d | ~7-8 |

| Phenyl-H (meta) | ~7.4-7.5 | t | ~7-8 |

| Phenyl-H (para) | ~7.3-7.4 | t | ~7-8 |

| Pyridine-H2 | ~8.6-8.7 | d | ~2 |

| Pyridine-H4 | ~7.8-7.9 | dd | ~8, 2 |

| Pyridine-H5 | ~7.7-7.8 | d | ~8 |

| -CH₂- | ~3.9 | s | - |

| -NH₂ | variable | br s | - |

Note: These are predicted values and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the phenyl and pyridine rings are expected to resonate in the aromatic region of the spectrum, typically between δ 120 and 160 ppm. The carbon attached to the nitrogen in the pyridine ring (C6) and the carbon bearing the phenyl group (C6) would appear at the lower field end of this range. The carbon of the methanamine group (-CH₂) would be observed in the aliphatic region, likely around δ 45 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Phenyl-C1' (ipso) | ~139 |

| Phenyl-C2'/C6' | ~129 |

| Phenyl-C3'/C5' | ~129 |

| Phenyl-C4' | ~127 |

| Pyridine-C2 | ~150 |

| Pyridine-C3 | ~135 |

| Pyridine-C4 | ~134 |

| Pyridine-C5 | ~121 |

| Pyridine-C6 | ~157 |

| -CH₂- | ~45 |

Note: These are predicted values and may vary from experimental results.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR techniques would be employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivities within the phenyl and pyridine rings.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the phenyl and pyridine rings and the methanamine substituent. For instance, correlations between the benzylic protons (-CH₂) and the C3 and C4 carbons of the pyridine ring would confirm the position of the methanamine group.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₂H₁₂N₂), the predicted monoisotopic mass is 184.10005 Da. uni.lu An HRMS experiment would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm). The observation of the protonated molecule [M+H]⁺ at m/z 185.10733 would further confirm the molecular weight. uni.lu

Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.10733 |

| [M+Na]⁺ | 207.08927 |

Data sourced from predicted values. uni.lu

Matrix-Assisted Laser Desorption/Ionization – Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules, but can also be applied to smaller organic compounds. In a MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy. nih.govresearchgate.net

For a small molecule like this compound, a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be used. tcichemicals.com The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high resolution and mass accuracy of a TOF analyzer would further confirm the elemental composition. While fragmentation is generally limited in MALDI, some characteristic fragment ions might be observed, providing additional structural information.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the bonding and functional groups present in a molecule. By analyzing the absorption of infrared radiation, the characteristic vibrational modes of this compound can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrational modes of its constituent parts: the phenyl ring, the pyridine ring, and the methanamine substituent. The expected absorption bands are detailed below.

The N-H stretching vibrations of the primary amine group are anticipated to appear in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The N-H bending vibration is expected around 1590-1650 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl and pyridine rings are predicted to occur above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ range. The specific positions of these bands are sensitive to the substitution pattern on the rings.

The C-N stretching vibration of the aminomethyl group is likely to be observed in the 1000-1200 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations of the substituted aromatic rings typically give rise to strong bands in the 690-900 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Primary Amine | ~3400 |

| Symmetric N-H Stretch | Primary Amine | ~3300 |

| Aromatic C-H Stretch | Phenyl & Pyridine | >3000 |

| N-H Bend (Scissoring) | Primary Amine | 1590-1650 |

| Aromatic C=C and C=N Stretch | Phenyl & Pyridine | 1400-1600 |

| C-N Stretch | Aminomethyl | 1000-1200 |

| Aromatic C-H Out-of-Plane Bending | Phenyl & Pyridine | 690-900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of the latest update, analysis of structurally similar compounds allows for predictions of its likely solid-state conformation.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. The primary amine group is a key hydrogen bond donor and can form hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule (N-H···N) or with other potential acceptor atoms. These hydrogen bonds are expected to play a significant role in the formation of one-, two-, or three-dimensional supramolecular architectures.

The interplay of these hydrogen bonding and π-π stacking interactions will ultimately dictate the final crystal structure and influence the material's physical properties, such as its melting point and solubility.

Chemical Reactivity and Derivatization Strategies

Reactions at the Primary Amine Moiety

The primary amine group in (6-phenylpyridin-3-yl)methanamine is a versatile functional handle for a wide array of chemical modifications. Its reactivity is analogous to other primary amines, allowing for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically catalyzed by acid or base and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. researchgate.netresearchgate.netnih.gov The formation of these imines is a reversible process, but the equilibrium can be shifted towards the product by removing water from the reaction mixture. researchgate.net

Schiff bases derived from heterocyclic amines are of significant interest due to their applications in coordination chemistry and materials science. nih.govneliti.comresearchgate.net For instance, the reaction of this compound with a substituted salicylaldehyde (B1680747) would be expected to produce a tridentate ligand capable of coordinating with various metal ions.

Table 1: Representative Examples of Schiff Base Formation with Primary Amines

| Amine Reactant | Carbonyl Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| 4-Aminoacetophenone | 5-Fluoroisatin | Imine derivative | Slightly acidic media, reflux | Not specified | researchgate.net |

| 2-Aminopyrimidine | 2-Benzoylpyridine | 1-Phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine | Methanol (B129727), reflux | 54 | researchgate.net |

| 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | Pyridoxal hydrochloride | N-(4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one)pyridoxaldimine | Methanol, reflux | Not specified | researchgate.net |

This table presents examples of Schiff base formation from various primary amines to illustrate the general reaction type.

The nitrogen atom of the primary amine in this compound is nucleophilic and can be readily alkylated or acylated.

N-Alkylation typically involves reaction with alkyl halides or other alkylating agents. These reactions can proceed via an S(_N)2 mechanism. The primary amine can be converted to a secondary or tertiary amine, and with excess alkylating agent, a quaternary ammonium (B1175870) salt can be formed. The use of a base is often necessary to neutralize the acid generated during the reaction. Studies on related systems, such as N1,N1-diethylpentane-1,4-diamine, have demonstrated N-alkylation with reagents like (6-chloropyridin-3-yl)methyl chloride. mdpi.com

N-Acylation involves the reaction of the amine with acylating agents such as acyl chlorides or acid anhydrides to form amides. These reactions are generally facile and high-yielding. The resulting amide bond is stable, and this derivatization is a common strategy in medicinal chemistry to modify the properties of a parent amine.

Table 2: Examples of N-Alkylation and N-Acylation of Amines

| Amine Substrate | Reagent | Product Type | Reaction Conditions | Reference |

| N1,N1-diethylpentane-1,4-diamine | (1H-pyrazol-1-yl)methanol | N-alkylated amine | Acetonitrile, room temperature | mdpi.com |

| Benzylamine | Dimethyl carbonate | N-methylated amine | Cu-Zr bimetallic nanoparticles, 180 °C | uoanbar.edu.iq |

| Various amines | Acyl chlorides/acid anhydrides | N-acylated amine (Amide) | General reaction | Not specified |

This table provides examples of N-alkylation and N-acylation on various amine substrates to demonstrate the general transformations.

Transformations Involving the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq The nitrogen atom can also be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. When substitution does occur, it is generally directed to the 3- and 5-positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. uoanbar.edu.iqsemanticscholar.org For this compound, the positions available for electrophilic attack on the pyridine ring are C-4 and C-5. The phenyl group at C-6 and the aminomethyl group at C-3 will also influence the regioselectivity of such reactions.

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iq In the case of this compound, the pyridine ring is already substituted at the 3- and 6-positions, so nucleophilic substitution would require a suitable leaving group at another position.

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct functionalization of C-H bonds in heterocyclic systems. For phenylpyridine derivatives, the pyridine nitrogen often acts as a directing group, facilitating the ortho-C-H activation of the appended phenyl ring. nih.govyoutube.comlibretexts.orgresearchgate.net

In the context of this compound, the pyridine nitrogen would be expected to direct the functionalization to the ortho-positions of the 6-phenyl group. A variety of transformations, including arylation, alkenylation, and cyanation, have been reported for related 2-phenylpyridine (B120327) systems using catalysts based on palladium, ruthenium, and rhodium. nih.govyoutube.comresearchgate.net

Table 3: Examples of Directed C-H Functionalization of Phenylpyridine Scaffolds

| Substrate | Reagent | Catalyst System | Product | Reference |

| (6-Phenylpyridin-2-yl)pyrimidines | Phenyldiazonium tetrafluoroborate | Pd(OAc)(_2), Ru(bpy)(_3)(PF(_6))(_2) | ortho-Arylated phenyl group | nih.gov |

| 9-Benzyl-6-phenyl-9H-purine | Aryl halides | {RuCl(_2)(benzene)}, PPh(_3) | ortho-Arylated phenyl group | youtube.com |

| 2-Phenylpyridine | Potassium aryltrifluoroborates | Pd(OAc)(_2), Cu(OAc)(_2) | ortho-Arylated phenyl group | Not specified |

| 1-Aryl isoquinolines | N-cyano-N-phenyl-p-toluenesulfonamide | Chiral Rh(III) complex | ortho-Cyanated aryl group | nih.gov |

This table showcases examples of directed C-H functionalization on analogous phenylpyridine and related systems.

Regioselective Transformations and Isomerization Studies

Achieving regioselectivity in the functionalization of this compound is a key challenge due to the presence of multiple reactive sites. The choice of reagents and reaction conditions can be tailored to favor reaction at a specific position. For example, the use of a directing group can steer a reaction to a particular C-H bond that might otherwise be unreactive. mdpi.comnih.gov

Isomerization studies on molecules containing both pyridine and phenyl rings are not extensively documented for this specific compound. However, in related systems, isomerization can be induced under certain conditions. For instance, light-induced cis-trans isomerization is a known phenomenon for compounds containing double bonds, such as piperine (B192125) isomers. nih.gov While this compound itself does not have an exocyclic double bond, its derivatives, such as Schiff bases, could potentially undergo such isomerizations. Additionally, para- to meta-isomerization of substituted phenols has been reported, highlighting the possibility of skeletal rearrangements in aromatic systems under specific reaction conditions. nih.gov

Computational and Theoretical Investigations of 6 Phenylpyridin 3 Yl Methanamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of compounds like (6-Phenylpyridin-3-yl)methanamine.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. These calculations are often performed using a functional such as B3LYP with a suitable basis set like 6-311+G(2d,p). citedrive.com

Once the geometry is optimized, the electronic structure can be analyzed. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. citedrive.com

Natural Bond Orbital (NBO) analysis is another valuable tool that can be used to understand the delocalization of electron density and the nature of the intramolecular interactions that contribute to the molecule's stability. citedrive.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Value |

| C-C (phenyl ring) bond length | ~1.39 Å |

| C-C (pyridine ring) bond length | ~1.39 Å |

| C-N (pyridine ring) bond length | ~1.34 Å |

| C-C (inter-ring) bond length | ~1.49 Å |

| C-N (methanamine) bond length | ~1.47 Å |

| Phenyl-Pyridine dihedral angle | ~30-40° |

Note: These are typical values and the exact parameters would be determined by DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted shifts are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations, such as the stretching and bending of C-H, N-H, and C-N bonds. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | ~3350 |

| N-H (amine) | Asymmetric Stretch | ~3450 |

| C-H (aromatic) | Stretch | ~3050-3100 |

| C=C/C=N (aromatic) | Stretch | ~1400-1600 |

| C-N (amine) | Stretch | ~1250-1350 |

Note: These are representative values. The precise frequencies would be obtained from DFT calculations and may be scaled to better match experimental data.

Exploration of Reaction Pathways and Transition States

DFT can be used to model chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states and intermediates along a reaction pathway. This allows for the calculation of activation energies, providing insights into the reaction kinetics and mechanism. For example, the mechanism of a particular synthetic step or a metabolic transformation could be elucidated. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of the molecule's behavior in a simulated environment, such as in a solvent or interacting with a biological macromolecule. nih.gov

For this compound, MD simulations can be used to explore its conformational flexibility, solvation properties, and interactions with potential biological targets like proteins or nucleic acids. These simulations can reveal how the molecule adapts its shape and how it forms and breaks hydrogen bonds and other non-covalent interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

In a QSAR study involving derivatives of this compound, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each compound. These descriptors would then be used to build a mathematical model that predicts the biological activity. Such models can be used to guide the design of new, more potent analogs. chalcogen.ro Similarly, QSPR models can predict physical properties like boiling point, solubility, or chromatographic retention times.

Prediction of Molecular Properties for Design Optimization

Computational tools can rapidly predict a range of molecular properties that are crucial for drug design and materials science. For this compound, these properties can be calculated to assess its potential as a drug candidate or for other applications.

Table 3: Predicted Molecular Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 184.24 g/mol | Influences absorption and distribution |

| XLogP3 | 1.4 | A measure of lipophilicity |

| Hydrogen Bond Donors | 1 | The -NH₂ group |

| Hydrogen Bond Acceptors | 2 | The pyridine (B92270) nitrogen and the amine nitrogen |

| Rotatable Bonds | 2 | Indicates conformational flexibility |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | Related to drug transport properties |

Data sourced from PubChem and other predictive models. uni.lu

These predicted properties, along with the insights gained from DFT and MD simulations, provide a comprehensive theoretical understanding of this compound, which is invaluable for its further development and application.

Applications of 6 Phenylpyridin 3 Yl Methanamine in Chemical Research

As a Versatile Building Block in Organic Synthesis

The reactivity of the primary amine group, coupled with the structural and electronic properties of the phenyl-pyridine backbone, allows (6-Phenylpyridin-3-yl)methanamine to serve as a key starting material or intermediate in the construction of more complex molecular frameworks.

Precursor for Complex Heterocyclic Architectures

The amine functionality of this compound provides a reactive handle for its incorporation into larger, more complex heterocyclic systems. One prominent class of heterocycles that can be synthesized using aminopyridine-type precursors are pyrazolo[1,5-a]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their activity as protein kinase inhibitors, which play a crucial role in targeted cancer therapy. rsc.org

The general synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation reaction between a 3-aminopyrazole (B16455) derivative and a β-dicarbonyl compound or its equivalent. nih.govd-nb.info By analogy, this compound, after conversion to a corresponding aminopyrazole or a related reactive intermediate, can be used to introduce the 6-phenylpyridin-3-yl motif into the final pyrazolo[1,5-a]pyrimidine (B1248293) structure. The synthesis can be achieved through various methods, including conventional heating or microwave irradiation, which can influence the chemoselectivity of the reaction to yield different isomers. nih.gov The incorporation of the phenyl-pyridine group can significantly influence the pharmacological properties of the resulting compounds, affecting their binding affinity and selectivity for specific biological targets. rsc.org

| Derivative Class | Key Synthetic Strategy | Reported Biological Activity | Reference |

|---|---|---|---|

| 5,6-Diarylpyrazolo[1,5-a]pyrimidines | Condensation of isoflavone (B191592) and 3-aminopyrazole under microwave irradiation. | Antifungal activity against various phytopathogenic fungi. | nih.gov |

| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | Multi-step synthesis involving chlorination and subsequent substitution reactions. | Potent and selective inhibitors of PI3Kδ, with potential for asthma treatment. | nih.gov |

| Various substituted pyrazolo[1,5-a]pyrimidines | Reaction of heterocyclic amines with β-enaminones or related synthons. | Inhibitors of various protein kinases (e.g., CK2, EGFR, CDK2) for cancer therapy. | rsc.orgekb.eg |

Component in Compound Library Generation

Combinatorial chemistry is a powerful strategy in drug discovery for rapidly generating a large number of structurally diverse molecules, known as a compound library. nih.goviipseries.org The efficiency of this process relies on the use of versatile building blocks that can be readily modified through robust chemical reactions. This compound is an excellent candidate for inclusion in such libraries.

The primary amine of the molecule can undergo a wide range of reactions, such as amidation with carboxylic acids, reductive amination with aldehydes or ketones, and urea (B33335) or thiourea (B124793) formation with isocyanates or isothiocyanates. Each of these reactions can be used to attach a diverse set of chemical fragments to the core scaffold. The phenyl and pyridine (B92270) rings also offer sites for further functionalization, although they are generally less reactive than the primary amine. This multi-faceted reactivity allows for the creation of a large library of related compounds from a single, common intermediate, which can then be screened for biological activity. escholarship.orgresearchgate.net

| Reactant (R-X) | Reaction Type | Resulting Functional Group | Structural Diversity Introduced |

|---|---|---|---|

| Carboxylic Acids (R-COOH) | Amidation | Amide (-NH-C(=O)-R) | Variations in the 'R' group of the acid. |

| Aldehydes (R-CHO) | Reductive Amination | Secondary Amine (-NH-CH2-R) | Variations in the 'R' group of the aldehyde. |

| Sulfonyl Chlorides (R-SO2Cl) | Sulfonamidation | Sulfonamide (-NH-SO2-R) | Variations in the 'R' group of the sulfonyl chloride. |

| Isocyanates (R-NCO) | Urea Formation | Urea (-NH-C(=O)-NH-R) | Variations in the 'R' group of the isocyanate. |

In Coordination Chemistry and Ligand Design

The pyridine nitrogen atom in this compound possesses a lone pair of electrons that can be donated to a metal center, allowing the compound to function as a ligand in coordination complexes. The presence of the nearby primary amine and the phenyl group significantly influences its coordination behavior and the properties of the resulting metal complexes.

Ligand for Transition Metal Complexes (e.g., Iridium, Osmium, Ruthenium)

Ruthenium(II), Osmium(II), and Iridium(III) are transition metals that readily form stable complexes with nitrogen-donor ligands like pyridine. These complexes are of great interest due to their applications in catalysis, photophysics, and medicinal chemistry. nih.govrsc.orgmdpi.com this compound can act as a monodentate ligand, coordinating to the metal center through the pyridine nitrogen. The resulting complexes often adopt well-defined geometries, such as the "piano-stool" configuration for half-sandwich Ru(II) and Ir(III) species or octahedral geometry for other complexes. nih.gov

The steric bulk of the phenyl group and the potential for hydrogen bonding from the aminomethyl group can influence the packing of the complexes in the solid state and their solubility and stability in solution. The electronic properties of the ligand can be tuned by modification of the phenyl ring, which in turn affects the photophysical and electrochemical properties of the metal complex. For instance, half-sandwich ruthenium and iridium complexes have been extensively studied as potential anticancer agents, with their biological activity being highly dependent on the nature of the coordinated ligands. nih.gov

| Complex Example | Metal Center | Coordination Geometry | Area of Interest | Reference |

|---|---|---|---|---|

| [(η6-p-cymene)RuCl(py2CO)]PF6 | Ruthenium(II) | Pseudo-octahedral (Piano-stool) | Anticancer agents | nih.gov |

| [(η5-Cp)IrCl(py2CO)]PF6 | Iridium(III) | Pseudo-octahedral (Piano-stool) | Anticancer agents | nih.gov |

| M(tpy)2-based triads (tpy = terpyridine) | Ruthenium(II), Osmium(II), Iridium(III) | Octahedral | Photoinduced electron transfer | rsc.org |

| pincer (SNS) Os(II) complexes | Osmium(II) | Pseudo-octahedral (Piano-stool) | Chemotherapeutic agents | mdpi.com |

Chiral Ligand Development for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. A major approach involves the use of metal complexes bearing chiral ligands. nih.gov While this compound is itself achiral, it serves as an excellent scaffold for the development of new chiral ligands.

Chirality can be introduced in several ways:

Modification of the Amine: The primary amine can be reacted with a chiral acid to form a chiral amide or with a chiral aldehyde to form a chiral imine, which can then be reduced to a chiral secondary amine.

Introduction of a Chiral Center: A chiral center can be introduced at the carbon atom connecting the pyridine and amine groups (the benzylic position).

Derivatization into P,N-Ligands: The amine can be converted into a phosphine-containing group, creating a chiral P,N-bidentate ligand. Such ligands, which have two electronically and sterically different coordinating atoms, have proven highly effective in many asymmetric reactions, including hydrogenations and allylic alkylations. nih.govresearchgate.net

The development of such chiral ligands derived from the this compound framework could lead to new catalysts for a variety of enantioselective transformations. nih.gov

| Strategy | Resulting Ligand Type | Potential Catalytic Application | Key Principle |

|---|---|---|---|

| Reaction with a chiral phosphine (B1218219) precursor | P,N-Bidentate Ligand | Asymmetric Hydrogenation, Allylic Substitution | Creation of a chelating ligand with two dissimilar donor atoms. nih.gov |

| Reaction with a chiral epoxide | Chiral Amino-alcohol Ligand | Asymmetric Transfer Hydrogenation | Introduction of a stereocenter adjacent to the coordinating nitrogen. |

| Resolution of a chiral derivative | Enantiopure Aminophosphine | Asymmetric Hydroformylation | Separation of enantiomers to obtain a single, highly effective catalyst. researchgate.net |

Studies of Metal-Ligand Interactions and Complex Stability

The stability and reactivity of a metal complex are governed by the intricate electronic and steric interactions between the metal and its ligands. The this compound ligand presents an interesting case for studying these interactions. The pyridine ring acts as a π-acceptor, while the amine group is a pure σ-donor. If both groups coordinate to the metal center (forming a chelate ring), this creates a stable five-membered ring structure.

The stability of complexes formed with this ligand would depend on several factors:

The nature of the metal ion: Harder metal ions might prefer to coordinate to the nitrogen of the amine, while softer metals would favor the pyridine nitrogen.

Ligand electronics: Electron-donating or -withdrawing substituents on the phenyl ring can modulate the electron density on the pyridine nitrogen, thereby altering the strength of the metal-ligand bond.

Steric effects: The bulky phenyl group can influence the coordination geometry and prevent the approach of other bulky ligands.

Kinetics of ligand exchange: The rate at which the ligand can be replaced by other molecules (like solvent or substrate) is crucial for catalytic applications. Studies on related systems have shown that osmium complexes, for example, often exhibit slower ligand exchange rates than their ruthenium analogues, which can lead to greater stability and sometimes higher activity in biological systems. mdpi.com

| Factor | Influence on Stability | Example from this compound |

|---|---|---|

| Chelate Effect | Increases thermodynamic stability due to favorable entropy changes upon chelation. | Potential bidentate coordination via pyridine N and amine N. |

| Electronic Effects | Electron-donating groups on the ligand can strengthen the metal-ligand bond. | Substituents on the phenyl ring can tune the basicity of the pyridine N. |

| Steric Hindrance | Can destabilize a complex by forcing non-ideal bond angles or preventing ligand approach. | The phenyl group can influence the coordination sphere around the metal. |

| Metal Ion Identity | Heavier transition metals in the same group often form more inert complexes. | An Os(II) complex would likely be more stable and less reactive than an analogous Ru(II) complex. mdpi.com |

In Catalysis

The presence of both a pyridine ring and a primary amine group suggests the potential of this compound and its derivatives to act as ligands in coordination chemistry and as components of catalytic systems.

Role in Asymmetric Catalytic Reactions

The chiral potential of derivatives of this compound makes them interesting candidates for asymmetric catalysis. While research directly employing this compound as a catalyst is limited, related structures have shown promise. For instance, a doctoral thesis on organocatalytic desymmetrization reactions detailed the synthesis of Bisthis compound. rsc.org This compound, a secondary amine derived from the primary amine of the title compound, was investigated for its potential in catalyst-controlled enantio-, atropo-, and diastereotopic group selection. rsc.org Such studies highlight the potential of the this compound framework in the development of new chiral catalysts and ligands for asymmetric synthesis. The ability of the amine functionality to be readily derivatized allows for the tuning of steric and electronic properties, a crucial aspect in the design of effective asymmetric catalysts.

Chiral amines are widely recognized for their role in asymmetric synthesis, acting as chiral auxiliaries or catalysts in a variety of transformations. The synthesis of chiral amines via methods like transition-metal catalyzed asymmetric hydrogenation is a significant area of research. researchgate.netnih.gov The structural motif of this compound, combining a rigid phenylpyridine backbone with a flexible aminomethyl group, could be advantageous in creating specific chiral environments for catalytic reactions.

Contribution to Hydrogenation and Dehydrogenation Catalysis

The pyridine and amine functionalities in this compound suggest its potential as a ligand for metal-catalyzed hydrogenation and dehydrogenation reactions. Phenylpyridine-based iridium complexes have been investigated as transfer hydrogenation catalysts. rsc.org These complexes can facilitate the transfer of hydrogen from a donor molecule to a substrate. Although direct studies with this compound are not available, its ability to coordinate with transition metals through the pyridine nitrogen and the amine group could lead to the formation of active catalysts for such transformations.

Furthermore, the hydrogenation of pyridine and its derivatives is an important industrial process, often catalyzed by ruthenium- or palladium-based catalysts. nih.gov The phenyl substituent on the pyridine ring of this compound could influence the electronic properties and stability of potential catalytic complexes, thereby affecting their activity and selectivity in hydrogenation reactions. Conversely, the dehydrogenation of piperidine (B6355638) derivatives, the hydrogenated counterparts of pyridines, is also a significant reaction, for which phenylpyridine-containing systems could be relevant. nih.gov

In Supramolecular Chemistry

The non-covalent interactions involving the phenyl and pyridine rings, as well as the hydrogen-bonding capabilities of the amine group, position this compound as a molecule of interest in the field of supramolecular chemistry.

Investigation of Non-Covalent Interactions and Self-Assembly

Supramolecular chemistry heavily relies on predictable non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-defined molecular assemblies. researchgate.net Pyridine-based ligands are extensively used in the construction of supramolecular architectures due to their defined coordination vectors and the potential for hydrogen bonding. rsc.org The phenyl group in this compound can participate in π-π stacking interactions, while the amine group is a hydrogen bond donor and acceptor.

Research on related pyridine-amide based ligands has demonstrated their ability to form discrete supramolecular assemblies through self-assembly processes. rsc.org These studies provide a framework for understanding how this compound could potentially self-assemble or be incorporated into larger supramolecular structures. The interplay between the different non-covalent interactions possible for this molecule could lead to the formation of interesting and potentially functional supramolecular materials.

Formation of Supramolecular Aggregates

The self-assembly of molecules like this compound can lead to the formation of various supramolecular aggregates, such as chains, layers, or discrete cages. The final architecture of these aggregates is dictated by the geometry of the constituent molecules and the nature of the intermolecular interactions. For instance, the combination of hydrogen bonding and π-π stacking in phenylpyridine derivatives can direct the formation of ordered structures. rsc.org While specific studies on the supramolecular aggregates of this compound are not documented, the principles governing the self-assembly of similar molecules suggest its potential in this area. The ability to modify the amine group or the phenyl ring would offer a route to tune the properties of the resulting supramolecular aggregates.

In Fragment-Based Ligand Discovery and Lead Identification

Fragment-based ligand discovery (FBLD) has emerged as a powerful strategy in drug discovery, where small, low-complexity molecules, or "fragments," are screened for their binding to biological targets. The this compound scaffold possesses characteristics that make it a suitable candidate for inclusion in fragment libraries. Its molecular weight is within the typical range for fragments, and it presents distinct chemical features for potential interactions with protein binding sites.

The utility of this compound as a building block in medicinal chemistry is suggested by its appearance in several patents for the development of therapeutic agents. For example, it is listed as a chemical compound in patents related to inhibitors of PHD (prolyl hydroxylase domain) enzymes and CDK (cyclin-dependent kinase) inhibitors. This indicates that the this compound core is being explored as a scaffold for the synthesis of biologically active molecules. The phenylpyridine moiety can serve as a rigid core to which other functional groups can be attached, allowing for the systematic exploration of structure-activity relationships. The aminomethyl group provides a convenient handle for further chemical modifications, enabling the "growing" of the fragment into a more potent lead compound.

The table below summarizes the properties of this compound and a related derivative mentioned in the text.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Potential Applications |

| This compound | C₁₁H₁₂N₂ | 184.23 | Phenyl group, Pyridine ring, Primary aminomethyl group | Ligand in catalysis, Supramolecular building block, Fragment in drug discovery |

| Bisthis compound | C₂₂H₁₉N₃ | 325.41 | Two Phenylpyridine units, Secondary amine linker | Organocatalysis |

Role as a Chemical Fragment in Protein-Ligand Crystallography

The primary application of this compound in chemical research is as a fragment in X-ray crystallography screening. This technique involves soaking crystals of a target protein with a library of small molecules, or "fragments," to identify those that bind to the protein. The precise binding mode of the fragment can then be determined by solving the crystal structure of the protein-fragment complex. This information is invaluable for understanding the protein's function and for designing larger, more potent inhibitors.

This compound has been successfully identified as a binder to multiple protein targets through fragment screening campaigns. Two notable examples include its interaction with the main protease (Mpro) of SARS-CoV-2 and with the tRNA (guanine-N(1)-)-methyltransferase (TrmD) from Mycobacterium abscessus.

In a fragment-based screening effort against the SARS-CoV-2 main protease, this compound was identified as one of 29 fragments that bound to the protein out of a library of 631 soaked fragments. rcsb.orgpdbj.org The crystal structure revealed that the fragment binds in the active site of the protease, providing a starting point for the design of novel antiviral therapeutics. rcsb.orgpdbj.org The details of this crystallographic study are summarized in the table below.

| Protein Target | PDB Code | Resolution (Å) | Binding Site | Key Interactions |

| SARS-CoV-2 Main Protease | 7GS3 | 1.89 | Active Site | Interactions with key catalytic residues |

| Mycobacterium abscessus TrmD | 6S8J | 1.55 | Not specified | Not specified |

Similarly, a crystallographic screening against Mycobacterium abscessus tRNA (m1G37) methyltransferase (TrmD), an essential enzyme for bacterial viability, also identified this compound as a binding fragment. pdbj.org This finding highlights the versatility of this fragment to interact with different protein targets and underscores its potential as a scaffold for the development of new antibacterial agents. pdbj.org

Strategy for Fragment Growth and Elaboration

Once a fragment like this compound is identified and its binding mode is characterized through crystallography, the next step in FBDD is to grow or elaborate the fragment into a more potent and selective lead compound. This process involves adding chemical functionalities to the fragment scaffold to create additional interactions with the target protein and improve its pharmacological properties.

The primary strategies for growing a fragment are:

Fragment Growing: This is the most common approach, where chemical groups are added to the fragment to extend into adjacent pockets of the binding site, thereby increasing affinity and potency.

Fragment Linking: If two or more fragments are found to bind in close proximity within the target's binding site, they can be connected with a chemical linker to create a single, more potent molecule.

Fragment Merging: This strategy involves combining the structural features of overlapping fragments into a single new molecule that captures the key interactions of both.

For this compound, the aminomethyl group and the phenyl and pyridine rings provide multiple vectors for chemical modification. For instance, the primary amine can be acylated, alkylated, or used in reductive amination to introduce new substituents. The aromatic rings can be functionalized through various coupling reactions to explore interactions in different regions of the binding pocket.

Structure-Based Design Principles in Fragment Evolution

The evolution of a fragment into a drug-like molecule is guided by structure-based design principles. The crystal structure of the fragment-protein complex provides a detailed three-dimensional map of the binding site, revealing key information that directs the chemical synthesis of improved compounds.

The key principles of structure-based design in the context of fragment evolution include:

Exploiting Unoccupied Pockets: The crystal structure may reveal nearby pockets or channels in the binding site that are not occupied by the initial fragment. Chemists can then design modifications to the fragment that extend into these pockets to form additional favorable interactions, such as hydrogen bonds or hydrophobic interactions.

Optimizing Existing Interactions: The initial interactions between the fragment and the protein may not be optimal. Structure-based design allows for the fine-tuning of these interactions by, for example, changing the length or geometry of a linker or altering the electronic properties of an aromatic ring to enhance a pi-stacking interaction.

Improving Physicochemical Properties: Beyond just improving binding affinity, structure-based design also aims to optimize the drug-like properties of the molecule, such as solubility, metabolic stability, and cell permeability. The crystal structure can help to identify regions of the molecule that can be modified to improve these properties without disrupting the key binding interactions.

In the case of the SARS-CoV-2 main protease, the crystal structure of the complex with this compound would guide chemists to design new analogs that, for instance, form a covalent bond with the catalytic cysteine residue or make additional hydrogen bonds with the backbone of the active site. rcsb.orgpdbj.org This iterative process of design, synthesis, and testing, all informed by structural biology, is the hallmark of modern fragment-based drug discovery.

Future Directions and Perspectives in 6 Phenylpyridin 3 Yl Methanamine Research

Development of Novel Synthetic Methodologies

The future synthesis of (6-Phenylpyridin-3-yl)methanamine and its derivatives is poised to move beyond traditional methods, embracing strategies that offer higher efficiency, sustainability, and molecular diversity. A key area for development is the adoption of advanced cross-coupling reactions. Methodologies such as the Suzuki C-C cross-coupling have proven effective in constructing the core bi-aryl structure of related phenyl-pyridine systems. rsc.orgresearchgate.net Future research will likely focus on optimizing these reactions for the specific synthesis of the title compound, potentially exploring catalysts that offer lower loading, milder conditions, and broader functional group tolerance.

Furthermore, there is a growing trend towards green and atom-economical synthetic protocols. One-pot, multi-component reactions, which allow the assembly of complex molecules from simple precursors in a single step, represent a promising avenue. researchgate.net The development of a multi-component strategy for this compound could significantly streamline its production. Similarly, exploring solvent-free reaction conditions, as demonstrated in the synthesis of related N-heteroaryl-arylmethyl phenols, offers environmental and economic benefits that are increasingly critical for modern chemical synthesis. researchgate.net The combination of techniques like the Biginelli multi-component condensation with cross-coupling reactions to build modular substrates is another sophisticated approach that could be adapted for this purpose. rsc.orgresearchgate.net

Exploration of Advanced Functionalization Strategies

Beyond the initial synthesis of the core structure, the exploration of advanced functionalization strategies is crucial for tuning the properties of this compound and creating a library of novel derivatives. A significant future direction lies in the late-stage functionalization of the pre-formed scaffold using C-H activation/arylation techniques. Recent studies have demonstrated the successful Pd-catalyzed, Ru-photoredox-mediated C-H arylation of the phenyl ring in (6-phenylpyridin-2-yl)pyrimidines, where the pyridyl-pyrimidine unit acts as a chelating directing group. rsc.orgresearchgate.net Applying similar light-induced, photoredox-catalyzed methods to this compound could enable precise modification of the phenyl ring with a wide array of substituents, offering a modular approach to new compounds. rsc.orgresearchgate.net

The inherent reactivity of the pyridine (B92270) nucleus also presents opportunities for selective functionalization. nih.gov The pyridine ring is generally susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom. nih.gov Future work could investigate the selective introduction of functional groups onto the pyridine ring, leveraging its electronic properties. Post-functionalization can also be achieved through cross-coupling reactions on halogenated precursors, a strategy that has been effective for other pyridyl systems. mdpi.com This would allow for the introduction of diverse functionalities that are not compatible with the initial ring-forming reactions.

Integration of Computational and Experimental Studies

The synergy between computational modeling and experimental work is a powerful paradigm that will undoubtedly shape future research on this compound. Density Functional Theory (DFT) has become an indispensable tool for understanding the structural and electronic properties of complex molecules. researchgate.net For closely related 6-arylated-pyridin-3-yl methanol (B129727) derivatives, DFT calculations (using methods like B3LYP with a 6-311++G(d,p) basis set) have been used to optimize molecular geometries, with results showing excellent agreement with experimental data from single-crystal X-ray diffraction. researchgate.net

Future studies on this compound will likely employ a similar integrated approach. Computational methods can predict key parameters before a compound is ever synthesized. This includes:

Structural and Spectral Prediction: Calculating optimized geometries and predicting spectroscopic data (e.g., ¹H and ¹³C NMR chemical shifts via GIAO methods, and IR frequencies via VEDA analysis) to aid in the characterization of newly synthesized compounds. researchgate.netnih.gov

Electronic Property Analysis: Using Natural Bond Orbital (NBO) analysis to understand intramolecular interactions, charge delocalization, and molecular stability. researchgate.netnih.gov

Reactivity and Property Prediction: Calculating Frontier Molecular Orbitals (HOMO-LUMO) to determine the energy gap, which informs molecular reactivity and stability. researchgate.net This can also be used to theoretically screen for potential applications, such as in non-linear optics (NLO), by calculating properties like hyperpolarizability. researchgate.netnih.gov

This integrated approach not only accelerates the discovery process by prioritizing promising synthetic targets but also provides a deeper, fundamental understanding of the structure-property relationships governing the behavior of these molecules.

Table 1: Overview of Integrated Computational & Experimental Techniques

| Technique | Application in Future Research | Rationale / Finding from Related Studies | Source(s) |

| DFT (e.g., B3LYP) | Optimization of molecular geometry and prediction of structural parameters. | Provides theoretical structures that show good agreement with experimental X-ray diffraction data. | researchgate.net |

| GIAO (Gauge-Independent Atomic Orbital) | Calculation of NMR chemical shifts (¹H, ¹³C). | Aids in the confirmation of molecular structures by comparing theoretical spectra to experimental results. | nih.gov |

| NBO (Natural Bond Orbital) Analysis | Investigation of molecular stability, hyperconjugative interactions, and intramolecular charge transfer. | Elucidates how charge delocalization contributes to the overall stability of the molecular system. | researchgate.netnih.gov |

| FMO (Frontier Molecular Orbital) Analysis | Calculation of HOMO-LUMO energy gaps to assess chemical reactivity and stability. | A larger energy gap suggests higher stability and lower reactivity. Used to calculate global reactivity descriptors. | researchgate.net |

| TD-DFT (Time-Dependent DFT) | Prediction of electronic absorption spectra (UV-Vis). | Calculated λmax values show good agreement with experimental measurements, aiding in understanding electronic transitions. | researchgate.net |

Expansion of Applications in Catalysis and Materials Science

The unique structure of this compound makes it a compelling candidate for applications beyond its traditional use, particularly in the fields of catalysis and materials science. Pyridine derivatives are widely recognized for their ability to act as ligands in organometallic chemistry and asymmetric catalysis. nih.gov The nitrogen atom of the pyridine ring and the nitrogen of the methanamine group in the title compound could function as a bidentate chelating ligand for transition metals. In related systems, a pyridyl-pyrimidine moiety has been shown to act as an effective directing group in catalyzed C-H activation reactions, highlighting the potential for this class of compounds to play an active role in catalysis. rsc.orgresearchgate.net

In materials science, the rigid, aromatic nature of the phenyl-pyridine scaffold is a desirable feature for the construction of high-performance materials. mdpi.com Research on related structures suggests several promising avenues:

Coordination Polymers: Pyridyl-based ligands are extensively used to create coordination polymers with interesting properties. frontiersin.org By selecting appropriate metal ions, derivatives of this compound could be self-assembled into materials with potential applications in areas like electrochromics. frontiersin.org

Non-Linear Optical (NLO) Materials: Computational studies on similar 6-arylated-pyridine derivatives have indicated significant NLO responses, suggesting potential for use in photoelectric and optoelectronic technologies. researchgate.net

Biomimetic Materials: Functionalized aromatic amines, such as dopamine (B1211576) derivatives, have inspired the development of advanced biomimetic materials, including adhesives that mimic the properties of marine organisms. mdpi.com The functional handles on this compound could be used to incorporate it into novel polymer systems with tailored adhesive or surface properties.

Future research will focus on synthesizing specific derivatives of this compound designed to enhance these properties and experimentally validating their performance in catalytic systems and as components of advanced materials.

Q & A

Q. What are the optimized synthetic routes for (6-Phenylpyridin-3-yl)methanamine, and how can reaction yields be improved?

Answer: The synthesis of this compound typically involves reductive amination of the corresponding aldehyde precursor (e.g., 6-phenylpyridine-3-carbaldehyde) using ammonia or a primary amine source. Key steps include:

- Substrate Preparation : Start with halogenated pyridine intermediates (e.g., 3-bromo-6-phenylpyridine) subjected to Suzuki coupling or nucleophilic substitution to introduce the phenyl group .

- Reductive Amination : Use sodium cyanoborohydride or hydrogen gas with palladium catalysts for selective reduction of the imine intermediate .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yields can exceed 70% with optimized stoichiometry (1:1.2 aldehyde:amine) and inert atmosphere .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm structure via characteristic shifts (e.g., pyridyl protons at δ 7.5–8.5 ppm; methylamine protons at δ 3.8–4.2 ppm) .

- HPLC-MS : Reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) verify purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 201.1) .

- Elemental Analysis : Validate empirical formula (CHN) with ≤0.3% deviation .

Q. How does solvent choice affect the solubility and stability of this compound?

Answer:

- Solubility : The compound is sparingly soluble in water (≈2 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) and methanol. Data from similar methanamine derivatives suggest solubility trends correlate with logP values (~2.5) .

- Stability : Store at −20°C under nitrogen to prevent oxidation. Degradation occurs in acidic conditions (pH <4), forming pyridine N-oxide byproducts .

Advanced Research Questions

Q. What experimental designs are used to evaluate the biological activity of this compound derivatives?

Answer:

- In Vitro Assays :

- Anticancer Activity : MTT assays on human glioma U87 MG cells (IC determination) with controls (e.g., doxorubicin). Derivatives with electron-withdrawing substituents show enhanced cytotoxicity .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) using ATP-competitive probes. IC values correlate with molecular docking results .

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., EGFR kinase). The pyridyl group forms π-π stacking with Phe residues, while the methanamine moiety hydrogen-bonds to Asp831 .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

Q. How should researchers reconcile contradictory data in pharmacological studies of this compound?

Answer:

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Error Analysis : Quantify experimental variability (e.g., ±5% HPLC purity error) and adjust statistical models (ANOVA with post-hoc Tukey test) .

- Contextual Factors : Control batch-to-batch synthetic variations (e.g., impurity profiles) and cell line passage numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。